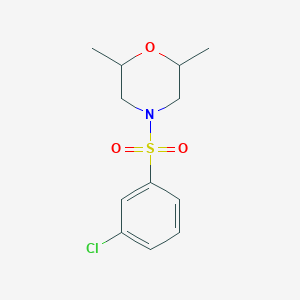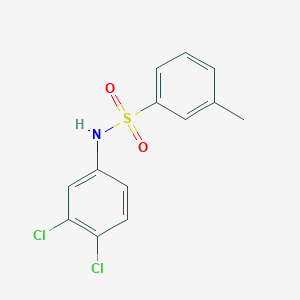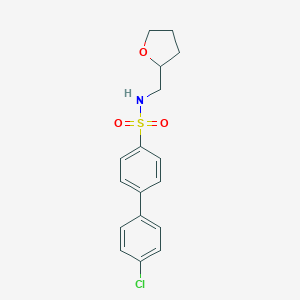![molecular formula C18H19N3OS3 B492647 2-[(2-Methyl-1,3-thiazol-4-yl)methylsulfanyl]-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-on CAS No. 667913-04-4](/img/structure/B492647.png)
2-[(2-Methyl-1,3-thiazol-4-yl)methylsulfanyl]-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Methyl-1,3-thiazol-4-yl)methylsulfanyl]-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C18H19N3OS3 and its molecular weight is 389.6g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(2-Methyl-1,3-thiazol-4-yl)methylsulfanyl]-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-Methyl-1,3-thiazol-4-yl)methylsulfanyl]-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analgetische und entzündungshemmende Anwendungen
Thiazolderivate wurden auf ihre potenziellen analgetischen und entzündungshemmenden Eigenschaften untersucht. Verbindungen, die der in Frage stehenden ähnlich sind, haben in diesen Bereichen eine signifikante Aktivität gezeigt . Dies deutet darauf hin, dass unsere Verbindung für die Verwendung zur Schmerzlinderung und zur Kontrolle von Entzündungen erforscht werden könnte, was möglicherweise zur Entwicklung neuer Medikamente für Erkrankungen wie Arthritis oder chronische Schmerzsyndrome beitragen könnte.
Antimikrobielle und antimykotische Aktivitäten
Der Thiazol-Anteil ist bekannt dafür, Verbindungen antimikrobielle und antimykotische Eigenschaften zu verleihen . Dies macht sie zu einem Kandidaten für die Entwicklung neuer Antibiotika oder Antimykotika, insbesondere in einer Zeit, in der die Resistenz gegen bestehende Medikamente ein wachsendes Problem darstellt.
Neuroprotektive Wirkungen
Einige Thiazolylverbindungen wurden als an der Regulation der zentralen Entzündung beteiligt identifiziert und können zur Kontrolle von Entzündungsprozessen im Gehirn verwendet werden . Dies deutet darauf hin, dass unsere Verbindung auf ihre neuroprotektiven Wirkungen untersucht werden könnte, was möglicherweise bei der Behandlung neurodegenerativer Erkrankungen hilft.
Antitumor- und Zytotoxizität
Thiazolderivate wurden mit Antitumor- und zytotoxischen Aktivitäten in Verbindung gebracht, was sie für die Krebsforschung interessant macht . Die Untersuchung der zytotoxischen Wirkungen dieser Verbindung könnte zu Erkenntnissen über neue Krebstherapien oder Chemotherapeutika führen.
Pharmakologische Forschung
In der Pharmakologie könnte die Struktur der Verbindung bei der Synthese von Molekülen mit gewünschten biologischen Aktivitäten von entscheidender Bedeutung sein. Ihre einzigartige Struktur könnte mit verschiedenen biologischen Zielen interagieren, was zu neuen Arzneimittelentdeckungen oder Verbesserungen der Arzneimittelwirksamkeit führen könnte .
Biochemische Studien
Die biochemischen Anwendungen einer solchen Verbindung könnten Studien über ihre Wechselwirkung mit Enzymen, Rezeptoren oder DNA/RNA umfassen. Sie könnte als Werkzeug zum Verständnis zellulärer Prozesse oder als Gerüst für die Konstruktion von Molekülen dienen, die biochemische Pfade modulieren können .
Eigenschaften
IUPAC Name |
2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS3/c1-3-8-21-17(22)15-13-6-4-5-7-14(13)25-16(15)20-18(21)24-10-12-9-23-11(2)19-12/h3,9H,1,4-8,10H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEUBQIMGDFSON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-methylphenyl)sulfonyl]piperazine](/img/structure/B492566.png)

![2-Methyl-1-((4'-methyl-[1,1'-biphenyl]-4-yl)sulfonyl)piperidine](/img/structure/B492569.png)
![1-[(4'-Chloro[1,1'-biphenyl]-4-yl)sulfonyl]-2-methylpiperidine](/img/structure/B492570.png)
![1-[(4'-Chloro[1,1'-biphenyl]-4-yl)sulfonyl]azepane](/img/structure/B492572.png)

![4'-[(3,5-Dimethyl-1-piperidinyl)sulfonyl][1,1'-biphenyl]-4-yl methyl ether](/img/structure/B492574.png)






![4'-chloro-N-(4-fluorophenyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B492587.png)
